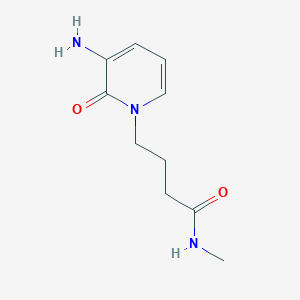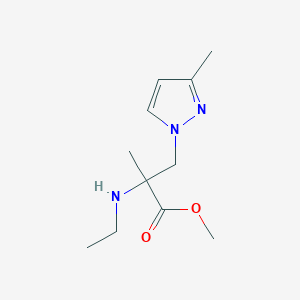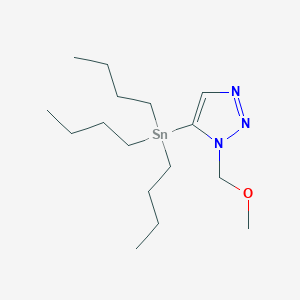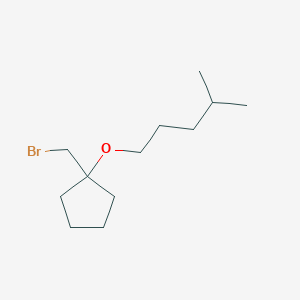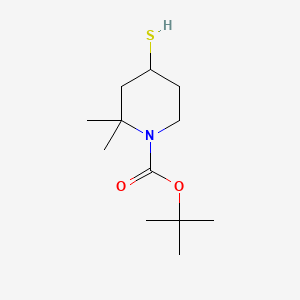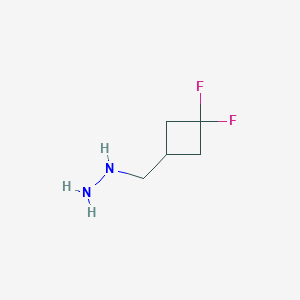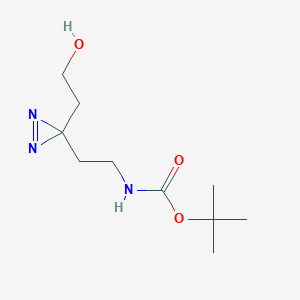
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a cyano and methyl substituent on the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for cyclopropanation is the reaction of carbenes with alkenes or cycloalkenes . The sulfonyl chloride group can be introduced using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale cyclopropanation reactions followed by sulfonylation. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation catalysts can be used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amines and Carboxylic Acids: Formed from the reduction or oxidation of the cyano group.
Aplicaciones Científicas De Investigación
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride depends on its specific application
Sulfonyl Chloride Group: Can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function.
Cyano Group: Can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound.
Cyclopropane Ring: The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanesulfonyl Chloride: Similar structure but lacks the cyano and methyl substituents.
Cyclohexylsulfonyl Chloride: Similar structure but lacks the cyclopropane ring.
Cyano-substituted Cyclohexanes: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
1-(2-Cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its functional groups and structural features
Propiedades
Fórmula molecular |
C11H16ClNO2S |
|---|---|
Peso molecular |
261.77 g/mol |
Nombre IUPAC |
1-(2-cyano-5-methylcyclohexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO2S/c1-8-2-3-9(7-13)10(6-8)11(4-5-11)16(12,14)15/h8-10H,2-6H2,1H3 |
Clave InChI |
OWQWZCDHLYEZDT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C2(CC2)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
